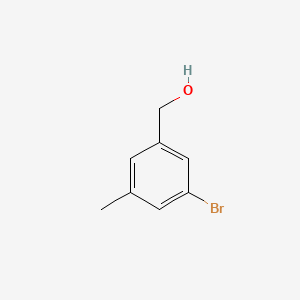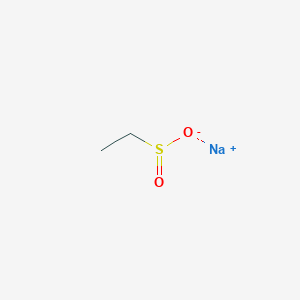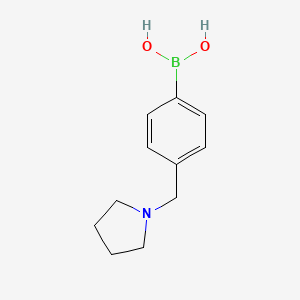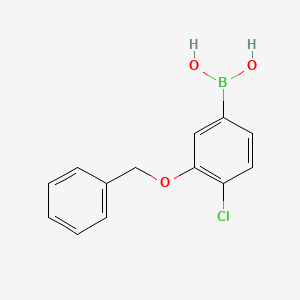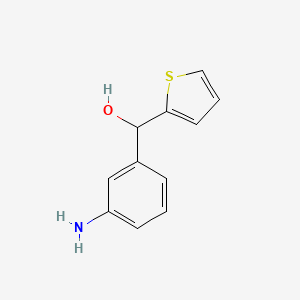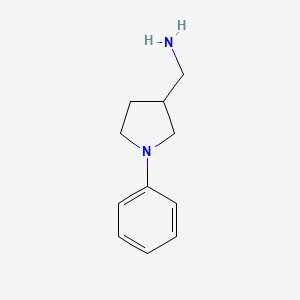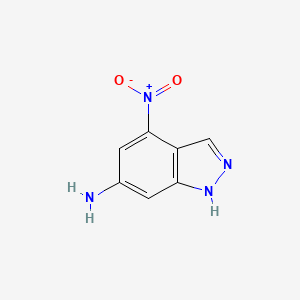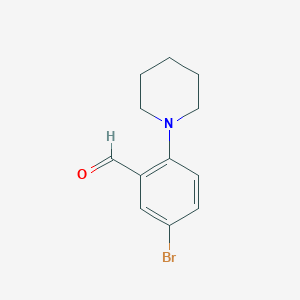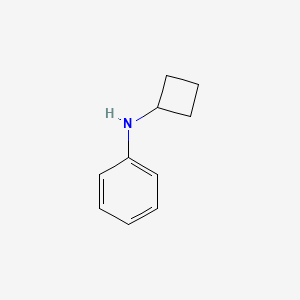
N-シクロブチルアニリン
概要
説明
N-cyclobutylaniline is an organic compound that belongs to the family of cycloalkyl anilines It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of an aniline molecule
科学的研究の応用
N-cyclobutylaniline has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: N-cyclobutylaniline is used in the development of new materials and catalysts.
作用機序
Target of Action
N-cyclobutylaniline is primarily involved in the process of [4+2] annulation reactions with alkynes . The primary targets of this compound are the alkynes, which are a type of unsaturated hydrocarbon containing a triple bond .
Mode of Action
N-cyclobutylaniline interacts with its targets (alkynes) through a process known as [4+2] annulation . This process is catalyzed by self-doped Ti 3+ @TiO 2 and is mediated by singlet oxygen . Singlet oxygen is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 .
Biochemical Pathways
The biochemical pathway involved in the action of N-cyclobutylaniline is the [4+2] annulation reaction with alkynes . This reaction leads to the formation of a variety of amine-substituted cyclohexenes . The process is overall redox neutral with perfect atom economy .
Result of Action
The result of N-cyclobutylaniline’s action is the formation of a wide variety of amine-substituted cyclohexenes . These compounds are formed through the [4+2] annulation reaction with alkynes . The reaction is efficient and can be performed multiple times without appreciable loss of activity .
Action Environment
The action of N-cyclobutylaniline is influenced by environmental factors such as light and oxygen. The [4+2] annulation reaction is mediated by singlet oxygen, which is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 . The reaction is also dependent on visible light . Therefore, the efficacy and stability of N-cyclobutylaniline’s action can be influenced by factors such as light exposure and oxygen availability.
生化学分析
Biochemical Properties
N-Cyclobutylaniline plays a significant role in biochemical reactions, particularly in the context of photoredox catalysis. It interacts with enzymes and proteins through mechanisms involving electron transfer. For instance, N-Cyclobutylaniline can be oxidized to its corresponding amine radical cation by a photoredox catalyst upon irradiation under visible light . This interaction leads to the formation of a distonic radical cation, which can further participate in various biochemical reactions. The compound’s ability to undergo such transformations highlights its potential as a versatile intermediate in biochemical pathways.
Cellular Effects
N-Cyclobutylaniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes. For example, the formation of radical cations from N-Cyclobutylaniline can affect the redox state of cells, thereby influencing gene expression and metabolic activities . Additionally, the compound’s interactions with cellular components can lead to changes in cell function, such as alterations in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of N-Cyclobutylaniline involves its ability to participate in photoredox catalysis. Upon irradiation with visible light, N-Cyclobutylaniline undergoes oxidation to form an amine radical cation . This radical cation can then engage in various binding interactions with biomolecules, leading to enzyme inhibition or activation. The compound’s ability to generate reactive intermediates through photoredox processes is a key aspect of its molecular mechanism. These intermediates can interact with nucleophiles or other reactive species, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Cyclobutylaniline can vary over time due to factors such as stability and degradation. The compound’s stability under different conditions, including exposure to light and varying temperatures, can influence its long-term effects on cellular function . Studies have shown that N-Cyclobutylaniline can maintain its activity over extended periods when stored under appropriate conditions. Prolonged exposure to light or extreme temperatures may lead to degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of N-Cyclobutylaniline in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher dosages, N-Cyclobutylaniline may induce adverse effects, including toxicity and disruption of normal cellular functions. Animal studies have highlighted the importance of determining the optimal dosage to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
N-Cyclobutylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo oxidative transformations, leading to the formation of reactive intermediates that participate in further biochemical reactions These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells
Transport and Distribution
The transport and distribution of N-Cyclobutylaniline within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of N-Cyclobutylaniline can affect its bioavailability and efficacy in biochemical assays. Additionally, interactions with binding proteins can influence the compound’s stability and activity within cells.
Subcellular Localization
N-Cyclobutylaniline exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, N-Cyclobutylaniline may localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function. Understanding the subcellular localization of N-Cyclobutylaniline is essential for elucidating its role in cellular processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: N-cyclobutylaniline can be synthesized through several methods. One common approach involves the [4+2] annulation reaction of cyclobutylanilines with alkynes, catalyzed by visible light and self-doped titanium dioxide (Ti3+@TiO2) . This reaction is mediated by singlet oxygen generated via photosensitization of oxygen in the air by the self-doped titanium dioxide . Another method involves the use of iridium complexes as photocatalysts under inert atmospheres .
Industrial Production Methods: Industrial production of N-cyclobutylaniline typically involves the use of continuous flow photoredox catalysis. This method allows for the efficient and scalable synthesis of the compound under mild reaction conditions .
化学反応の分析
Types of Reactions: N-cyclobutylaniline undergoes various chemical reactions, including:
Substitution: N-cyclobutylaniline can participate in substitution reactions, where the cyclobutyl group is replaced by other functional groups.
Annulation: The [4+2] annulation reaction with alkynes is a prominent reaction involving N-cyclobutylaniline.
Common Reagents and Conditions:
Oxidation: Photoredox catalysts and visible light are commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Annulation: Self-doped titanium dioxide (Ti3+@TiO2) and iridium complexes are used as catalysts for annulation reactions.
Major Products:
Oxidation: Amine radical cations and novel cyclic and acyclic organic motifs.
Substitution: Substituted aniline derivatives.
Annulation: Amine-substituted cyclohexenes.
類似化合物との比較
N-cyclobutylaniline can be compared with other cycloalkyl anilines, such as:
- N-cyclopropylaniline
- N-cyclopentylaniline
- N-cyclohexylaniline
Uniqueness: N-cyclobutylaniline is unique due to its four-membered cyclobutyl ring, which imparts distinct chemical reactivity and structural properties compared to other cycloalkyl anilines .
特性
IUPAC Name |
N-cyclobutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-6,10-11H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOCUGMMQLDPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155342-90-8 | |
| Record name | N-cyclobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



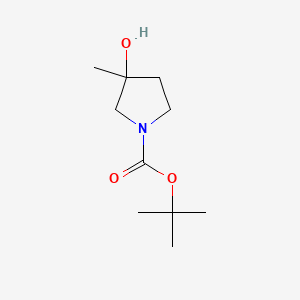
![4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine](/img/structure/B1290699.png)
